methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is an organic compound with a unique fused ring structure, combining elements of both furan and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the pyridine moiety. Key steps may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives and may require conditions such as heating or the use of catalysts to facilitate the fusion of the rings.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is unique due to its specific ester group and the position of the keto group, which influence its reactivity and biological activity. These features distinguish it from similar compounds and contribute to its specific applications in research and industry.
Properties
CAS No. |
2757999-64-5 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.